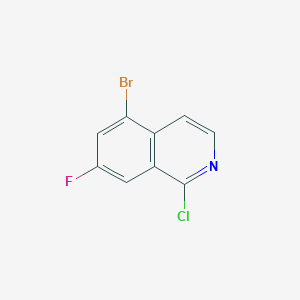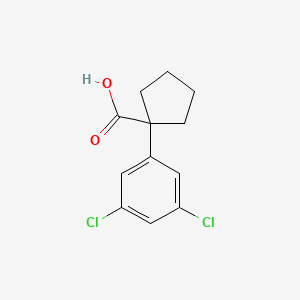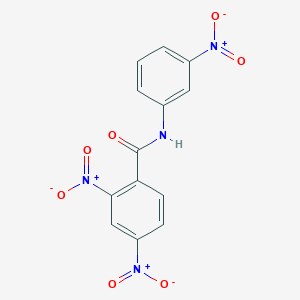
2,4-dinitro-N-(3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8N4O7 It is a derivative of benzamide, characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring and an additional nitro group on the phenyl ring attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-(3-nitrophenyl)benzamide typically involves the nitration of benzamide derivatives. One common method is the reaction of 2,4-dinitrobenzoic acid with 3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2,4-Dinitro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products Formed
Reduction: The major product is 2,4-diamino-N-(3-aminophenyl)benzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
科学研究应用
2,4-Dinitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-dinitro-N-(3-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2,4-Dinitrobenzamide: Lacks the additional nitro group on the phenyl ring.
3-Nitrobenzamide: Contains only one nitro group on the phenyl ring.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an amide group.
Uniqueness
2,4-Dinitro-N-(3-nitrophenyl)benzamide is unique due to the presence of multiple nitro groups, which enhance its reactivity and potential applications. The combination of nitro groups on both the benzene and phenyl rings provides distinct chemical properties that differentiate it from other benzamide derivatives.
属性
分子式 |
C13H8N4O7 |
|---|---|
分子量 |
332.22 g/mol |
IUPAC 名称 |
2,4-dinitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-8-2-1-3-9(6-8)15(19)20)11-5-4-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
InChI 键 |
PBQVGTOQMUVSRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



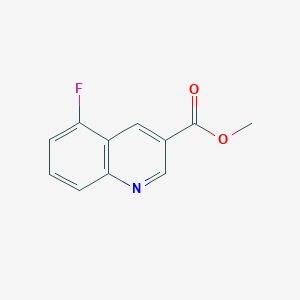
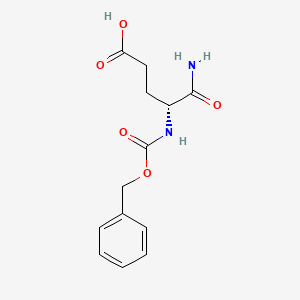
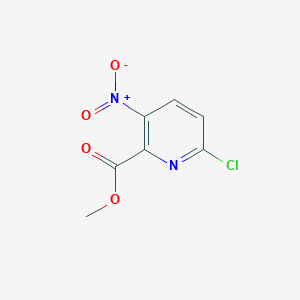
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


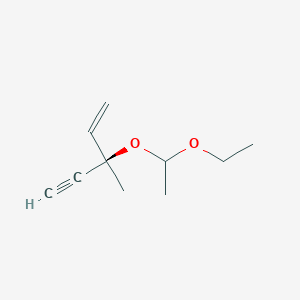
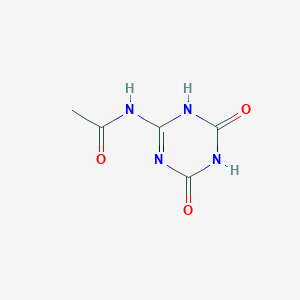
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
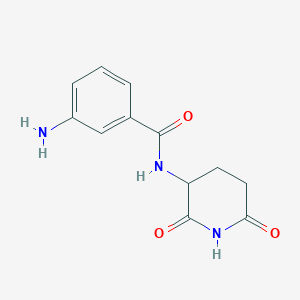
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
